In-Depth Technical Guide: 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene
In-Depth Technical Guide: 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene
CAS Number: 1027833-17-5
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document outlines its chemical and physical properties, provides a likely synthetic protocol, discusses its applications in drug discovery, and presents relevant safety information.
Chemical and Physical Properties
1-Bromo-2-chloro-5-fluoro-4-nitrobenzene is a polyhalogenated nitrobenzene derivative. The presence of multiple electron-withdrawing groups on the benzene ring significantly influences its reactivity, making it a versatile precursor in complex organic synthesis.
Table 1: Physicochemical Data for 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene
| Property | Value | Source(s) |
| CAS Number | 1027833-17-5 | [1] |
| Molecular Formula | C₆H₂BrClFNO₂ | [2] |
| Molecular Weight | 254.44 g/mol | [2] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 60-65 °C | [3] |
| Boiling Point | 291.0 ± 35.0 °C (Predicted) | |
| Density | 1.904 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Slightly soluble in water; Soluble in common organic solvents such as chloroform and xylene. | [3] |
| InChI Key | DIPJMSNYGIUYII-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
The synthesis of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene typically involves the nitration of a corresponding halogenated benzene precursor. The introduction of the nitro group is a crucial step, facilitated by the directing effects of the existing halogen substituents.
Proposed Synthetic Pathway
The most plausible synthetic route to 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene is the electrophilic nitration of 1-bromo-2-chloro-5-fluorobenzene. The bromine and chlorine atoms are ortho-, para-directing, while the fluorine atom is also an ortho-, para-director. The cumulative effect of these substituents directs the incoming nitro group to the C4 position.
Caption: Proposed synthesis of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene.
Detailed Experimental Protocol: Nitration of 1-Bromo-2-chloro-5-fluorobenzene
This protocol is a generalized procedure based on standard nitration reactions of similar halogenated benzenes. Researchers should optimize the reaction conditions for safety and yield.
Materials:
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1-Bromo-2-chloro-5-fluorobenzene
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Concentrated Nitric Acid (HNO₃)
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Concentrated Sulfuric Acid (H₂SO₄)
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Ice bath
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Dichloromethane (or other suitable organic solvent)
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Saturated Sodium Bicarbonate solution
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Anhydrous Magnesium Sulfate
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Rotary evaporator
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Standard laboratory glassware
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add a calculated amount of concentrated sulfuric acid.
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Cool the flask in an ice bath to 0-5 °C.
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Slowly add the 1-Bromo-2-chloro-5-fluorobenzene to the cooled sulfuric acid with continuous stirring.
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Prepare the nitrating mixture by cautiously adding concentrated nitric acid to a separate portion of concentrated sulfuric acid, keeping the mixture cool.
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Add the nitrating mixture dropwise to the solution of the starting material, maintaining the reaction temperature below 10 °C.
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After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time to ensure complete conversion.
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Carefully pour the reaction mixture over crushed ice to quench the reaction.
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Extract the product with a suitable organic solvent, such as dichloromethane.
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Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize any remaining acid.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
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The crude product can be further purified by recrystallization or column chromatography.
Applications in Drug Discovery and Development
Polyhalogenated aromatic compounds are crucial building blocks in medicinal chemistry. The distinct electronic properties and substitution patterns of molecules like 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene make them valuable intermediates in the synthesis of complex pharmaceutical agents, particularly in the development of kinase inhibitors.
The presence of multiple halogen atoms allows for selective functionalization through various cross-coupling reactions, while the nitro group can be readily reduced to an amine, providing a key handle for further molecular elaboration.
Role as a Precursor for Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies. They function by blocking the action of protein kinases, enzymes that play a critical role in cell signaling pathways controlling cell growth, proliferation, and survival. The quinoxaline scaffold, which can be synthesized from precursors like 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene, is a common feature in many kinase inhibitors due to its ability to mimic the adenine region of ATP and form key hydrogen bond interactions within the kinase hinge region.
Caption: General workflow for kinase inhibitor synthesis.
Spectral Data
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
Note: These are predicted values based on substituent effects and may differ from experimental data.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (-Br) | ~115-120 |
| C2 (-Cl) | ~130-135 |
| C3 (-H) | ~125-130 |
| C4 (-NO₂) | ~145-150 |
| C5 (-F) | ~155-160 (with C-F coupling) |
| C6 (-H) | ~110-115 (with C-F coupling) |
Safety and Handling
1-Bromo-2-chloro-5-fluoro-4-nitrobenzene is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
GHS Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
1-Bromo-2-chloro-5-fluoro-4-nitrobenzene is a valuable and versatile chemical intermediate with significant potential in the synthesis of complex organic molecules, particularly for the development of novel pharmaceuticals. Its unique substitution pattern provides a platform for diverse chemical transformations, making it a key building block for researchers in drug discovery and process development. Proper handling and adherence to safety protocols are essential when working with this compound.
